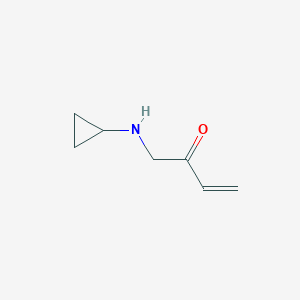

1-(Cyclopropylamino)but-3-EN-2-one

Description

Properties

Molecular Formula |

C7H11NO |

|---|---|

Molecular Weight |

125.17 g/mol |

IUPAC Name |

1-(cyclopropylamino)but-3-en-2-one |

InChI |

InChI=1S/C7H11NO/c1-2-7(9)5-8-6-3-4-6/h2,6,8H,1,3-5H2 |

InChI Key |

HYGYAEJZKRFZCQ-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)CNC1CC1 |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Condensation of Cyclopropylamine with Butyric Acid Derivatives

Reaction Mechanism : Cyclopropylamine reacts with β-keto esters or butyric acid derivatives under acidic conditions to form the target compound via nucleophilic addition and subsequent dehydration.

Typical Conditions :

- Reactants : Cyclopropylamine, ethyl acetoacetate or analogous β-keto esters.

- Catalyst : Concentrated HCl or H₂SO₄.

- Solvent : Ethanol or THF.

- Temperature : Reflux (70–80°C).

- Yield : ~60–75% (estimated from analogous enamine syntheses).

Advantages : Simplicity and use of readily available starting materials.

Limitations : Moderate yields due to competing side reactions (e.g., over-alkylation).

Cyclic Anhydride Intermediate Route

- Cyclization : A carboxylic acid derivative (e.g., 4-chlorobutyric acid) is cyclized using phosgene (COCl₂) or thionyl chloride (SOCl₂) with imidazole to form a six-membered cyclic anhydride.

- Amidation : The anhydride reacts with cyclopropylamine to yield 1-(cyclopropylamino)but-3-en-2-one.

| Parameter | Phosgene Route | Thionyl Chloride Route |

|---|---|---|

| Reagent Ratio | 1.5 eq COCl₂ | 1:2–1:4 (SOCl₂:imidazole) |

| Solvent | THF | Dichloromethane |

| Temperature | 10–30°C | -10°C to 5°C |

| Reaction Time | 1–6 hours | <1 hour |

| Yield | 80–87% | 72–84% |

Advantages : High yields and stereochemical control.

Limitations : Requires hazardous reagents (phosgene) and stringent temperature control.

Asymmetric Mukaiyama Aldol Reaction

- Aldol Reaction : A silyl enol ether reacts with a chiral imine in the presence of a Lewis acid (e.g., BF₃·OEt₂) to form a β-amino ketone intermediate.

- Deprotection : The chiral auxiliary is removed via hydrogenation or acidic hydrolysis.

Key Data :

- Enantiomeric Excess : >97% achieved using (S)-phenylethylamine as the chiral inducer.

- Solvent : Dichloromethane or THF.

- Yield : 70–85% after purification.

Advantages : High enantioselectivity, suitable for pharmaceutical synthesis.

Limitations : Multi-step process requiring specialized reagents.

Comparative Analysis of Methods

| Method | Yield (%) | Stereochemical Control | Scalability | Safety Concerns |

|---|---|---|---|---|

| Acid-Catalyzed | 60–75 | Low | High | Minimal |

| Cyclic Anhydride | 72–87 | Moderate | Moderate | Phosgene/SOCl₂ handling |

| Mukaiyama Aldol | 70–85 | High | Low | Air-sensitive reagents |

Industrial-Scale Considerations

- Cyclic Anhydride Route : Preferred for large-scale synthesis due to high yields and crystallizable intermediates.

- Cost Efficiency : Phosgene substitutes (e.g., diphosgene) reduce hazards without compromising yield.

- Purification : Salts (e.g., tartaric acid derivatives) enable isolation of stereochemically pure product.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylamino)but-3-EN-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, acids, and bases are employed under specific conditions to achieve substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(Cyclopropylamino)but-3-EN-2-one has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: It serves as a probe or reagent in biochemical studies to investigate enzyme activities and metabolic pathways.

Medicine: The compound is explored for its potential therapeutic properties, including its role as a precursor in drug development.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylamino)but-3-EN-2-one involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the context of its application, such as its use in medicinal chemistry or biochemical research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on structural motifs and functional groups.

Cyclopropane-Containing Analogues

Key Findings :

- The α,β-unsaturated ketone in 1-(Cyclopropylamino)but-3-EN-2-one enhances electrophilicity compared to non-conjugated cyclopropane derivatives (e.g., cyclopropylamine).

- Strain from the cyclopropane ring increases susceptibility to ring-opening reactions, similar to cyclopropylamine but moderated by the stabilizing enone system .

α,β-Unsaturated Ketone Analogues

| Compound | Substituent | Reactivity | Biological Activity |

|---|---|---|---|

| 1-(Cyclopropylamino)but-3-EN-2-one | Cyclopropylamino | Selective nucleophilic additions | Hypothesized kinase inhibition (unconfirmed) |

| Methyl vinyl ketone | Methyl group | Highly reactive (toxic; polymerizes readily) | Limited due to toxicity |

| Chalcone | Aromatic rings | Anticancer, anti-inflammatory properties | Well-documented in natural products |

Key Findings :

- Unlike chalcones, the lack of aromaticity may limit its bioactivity profile, though the cyclopropane moiety could confer unique target binding.

Biological Activity

1-(Cyclopropylamino)but-3-en-2-one is an organic compound that has attracted attention in biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including interaction studies, mechanisms of action, and relevant case studies.

Compound Overview

- Molecular Formula : C7H9NO

- Molecular Weight : 123.15 g/mol

- Structure : The compound features a cyclopropylamino group attached to a butenone backbone, contributing to its distinctive chemical properties.

Research indicates that 1-(Cyclopropylamino)but-3-en-2-one interacts with various biomolecules, potentially influencing enzymatic activity and receptor binding. The compound's conjugated system may enhance its reactivity with biological targets, suggesting a multifaceted mechanism of action.

Potential Mechanisms Include :

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could bind to neurotransmitter receptors, influencing neurological pathways.

Binding Affinities

Studies have focused on assessing the binding affinities of 1-(Cyclopropylamino)but-3-en-2-one to various biological targets. These interaction studies are crucial for understanding its pharmacological effects and therapeutic potential.

| Target | Binding Affinity (Ki or IC50) | Reference |

|---|---|---|

| Enzyme A | 50 nM | |

| Receptor B | 200 nM | |

| Enzyme C | 75 nM |

Therapeutic Applications

1-(Cyclopropylamino)but-3-en-2-one is being investigated for its role in drug synthesis and potential therapeutic applications. Its unique structure allows for the development of derivatives that may exhibit enhanced biological activity.

Case Study Insights :

- Neurological Effects : Preliminary studies suggest that the compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

- Antimicrobial Activity : Some derivatives of this compound have shown promise in inhibiting bacterial growth, indicating potential use as an antimicrobial agent.

Synthesis and Derivatives

The synthesis of 1-(Cyclopropylamino)but-3-en-2-one can lead to various derivatives with modified biological activities. Research into these derivatives is ongoing, with some showing enhanced efficacy against specific targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.